molecular formula C25H22BrN3O7 B12013394 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate CAS No. 769148-68-7

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12013394
CAS No.: 769148-68-7
M. Wt: 556.4 g/mol
InChI Key: ALZPKMGIDHFIDV-MZJWZYIUSA-N
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Description

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, a hydrazone linkage, and a benzoate ester, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-methoxyaniline with an oxoacetyl compound to form the hydrazone intermediate.

    Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the brominated hydrazone intermediate with 3,4-dimethoxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone linkage can yield corresponding amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its hydrazone linkage and brominated phenyl ring suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural features. Research into its mechanism of action and efficacy in biological systems could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, dyes, or materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate exerts its effects likely involves interactions with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzymes or receptors, while the brominated phenyl ring may engage in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate
  • 4-bromo-2-((E)-{(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate stands out due to its specific substitution pattern and functional groups. The presence of the methoxy group on the aniline moiety and the dimethoxybenzoate ester provides unique electronic and steric properties, influencing its reactivity and potential biological activity.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

CAS No.

769148-68-7

Molecular Formula

C25H22BrN3O7

Molecular Weight

556.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H22BrN3O7/c1-33-19-6-4-5-18(13-19)28-23(30)24(31)29-27-14-16-11-17(26)8-10-20(16)36-25(32)15-7-9-21(34-2)22(12-15)35-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

ALZPKMGIDHFIDV-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

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